2,2,4-Trimethylpiperidine hydrochloride

Vue d'ensemble

Description

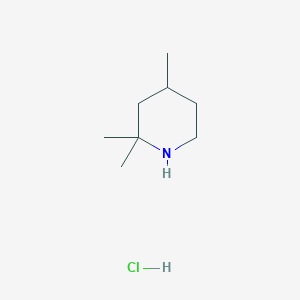

2,2,4-Trimethylpiperidine hydrochloride is a useful research compound. Its molecular formula is C8H18ClN and its molecular weight is 163.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2,2,4-Trimethylpiperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes three methyl groups attached to the piperidine ring, which may influence its interaction with biological systems. Research into its biological activity has revealed various mechanisms and applications, particularly in enzyme modulation and potential therapeutic uses.

The biological activity of this compound primarily involves its role as a ligand for specific receptors and enzymes. It is believed to modulate neurotransmitter systems and cellular signaling pathways, although the precise molecular targets and pathways are still under investigation.

Potential Biological Targets

- Enzymes : The compound may interact with enzymes involved in metabolic processes, influencing their activity.

- Receptors : It has been suggested that this compound can bind to certain receptors, thereby affecting cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Similar compounds have demonstrated the ability to reduce oxidative stress by modulating antioxidant enzyme activity .

- Antiviral Activity : Variants of piperidine derivatives have shown potential as antiviral agents by inhibiting viral entry mechanisms .

- Antitumor Potential : Some studies suggest that piperidine derivatives can exhibit antitumor properties through interactions with specific molecular targets in cancer cells.

Antioxidant Activity

A study on related compounds indicated that they could significantly reduce oxidative stress markers in vivo. For instance, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline reduced pro-inflammatory cytokines and improved liver function markers in animal models treated with hepatotoxic agents .

Antiviral Activity

Research focused on piperidine-based compounds highlighted their effectiveness in inhibiting viral replication. In pseudovirus assays, certain derivatives showed enhanced antiviral potency compared to their unsubstituted counterparts . This suggests that structural modifications can lead to improved efficacy.

Antitumor Properties

Investigations into piperidine-containing compounds have revealed their potential as antitumor agents. A study reported that N,N,4-trimethylpiperidine-4-carboxamide hydrochloride exhibited significant biological activity against cancer cell lines, suggesting a need for further exploration into its mechanism of action and therapeutic applications.

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Chemical Properties and Structure

2,2,4-Trimethylpiperidine hydrochloride is characterized by a piperidine ring with three methyl groups at the 2 and 4 positions. This sterically hindered structure contributes to its reactivity and selectivity in chemical reactions. The molecular formula is , and it exists as a hydrochloride salt.

Organic Synthesis

The compound plays a significant role as a reagent in organic synthesis, particularly in the formation of hindered amines and other derivatives. Its applications include:

- Reagent in Allylic Amination : this compound is utilized in allylic amination reactions to produce various amine derivatives. This process is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

- Formation of N-Oxides : It can be oxidized to form N-oxides, which are important intermediates in organic synthesis and serve various functions in biological systems.

Table 1: Applications in Organic Synthesis

| Reaction Type | Product Type | Application Area |

|---|---|---|

| Allylic Amination | Hindered Amines | Pharmaceuticals |

| Oxidation | N-Oxides | Organic Synthesis |

| Nucleophilic Substitution | Substituted Piperidines | Agrochemicals |

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications:

- Antiviral Activity : Research has shown that derivatives containing the piperidine moiety exhibit antiviral activity against HIV-1 strains. The compound's structural features enhance its binding affinity to viral targets.

- Enzyme Stabilization : Case studies indicate that this compound can stabilize enzymes under harsh conditions, improving their activity and longevity. This property is particularly beneficial in biocatalysis and industrial applications.

Case Study: Enzyme Stabilization

A study demonstrated that this compound effectively stabilized a specific enzyme during high-temperature reactions. The enzyme's activity was significantly enhanced compared to controls without the compound.

Materials Science

The compound's unique properties extend to materials science:

- Polymer Production : It is used in the production of polymers where its structural characteristics improve thermal and chemical resistance. These polymers have applications in coatings, adhesives, and sealants.

- Controlled Release Systems : Research into drug delivery systems has explored the use of this compound as part of formulations designed for controlled release of therapeutic agents.

Table 2: Applications in Materials Science

| Application Area | Material Type | Key Benefits |

|---|---|---|

| Polymer Production | Coatings and Adhesives | Enhanced durability |

| Drug Delivery Systems | Controlled Release Formulations | Improved bioavailability |

Propriétés

IUPAC Name |

2,2,4-trimethylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7-4-5-9-8(2,3)6-7;/h7,9H,4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUCTFHRCMZNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.